molecular formula C12H16OS B12588850 {1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene CAS No. 646516-49-6

{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene

Cat. No.: B12588850
CAS No.: 646516-49-6
M. Wt: 208.32 g/mol
InChI Key: VNIDUOLJOMNNMD-CQSZACIVSA-N
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Description

{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene: is an organic compound characterized by the presence of an ethenesulfinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene typically involves the reaction of a suitable benzene derivative with an ethenesulfinyl precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenesulfinyl group to a sulfide.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which {1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenesulfinyl group can participate in various chemical reactions, influencing the compound’s activity and specificity. Pathways involved may include oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    {1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene: can be compared to other sulfinyl-containing compounds such as sulfoxides and sulfones.

    Homologous Series: Compounds with similar functional groups but differing in the length of the carbon chain.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration and the presence of the ethenesulfinyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

646516-49-6

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

[1-[(S)-ethenylsulfinyl]-2-methylpropan-2-yl]benzene

InChI

InChI=1S/C12H16OS/c1-4-14(13)10-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3/t14-/m1/s1

InChI Key

VNIDUOLJOMNNMD-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C[S@](=O)C=C)C1=CC=CC=C1

Canonical SMILES

CC(C)(CS(=O)C=C)C1=CC=CC=C1

Origin of Product

United States

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